molecular formula C17H21NO B5654207 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B5654207
M. Wt: 255.35 g/mol
InChI Key: PTKAKHOTVANSQQ-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features a unique structure combining an indene moiety with a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indene moiety, followed by its functionalization and subsequent cyclization to form the cyclohexenone ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-5-ylmethylamine: Shares the indene moiety but differs in the functional groups attached.

    5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Contains a similar indene structure but with additional functional groups.

Uniqueness

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of an indene moiety with a cyclohexenone ring, providing distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-17(2)10-15(9-16(19)11-17)18-14-7-6-12-4-3-5-13(12)8-14/h6-9,18H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKAKHOTVANSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC3=C(CCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331714
Record name 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352691-10-2
Record name 3-(2,3-dihydro-1H-inden-5-ylamino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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